Silane, (2-iodoethoxy)trimethyl-
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Overview
Description
Silane, (2-iodoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C_5H_13IOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-iodoethoxy group
Mechanism of Action
Target of Action
The primary targets of 1-Iodo-2-(trimethylsiloxy)ethane, also known as Silane, (2-iodoethoxy)trimethyl-, are α-oxides . These targets play a crucial role in various biochemical reactions, particularly those involving the cleavage of oxygen-containing organic compounds .
Mode of Action
1-Iodo-2-(trimethylsiloxy)ethane interacts with its targets through a process known as electrophilic substitution . This compound is capable of cleaving α-oxides, such as ethylene and propylene oxides, to produce trimethyl (2-iodoethoxy)silane . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation .
Biochemical Pathways
It’s known that the compound’s ability to cleave α-oxides can potentially influence a variety of biochemical reactions
Pharmacokinetics
It’s known that the compound has a molecular weight of 24415 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 1-Iodo-2-(trimethylsiloxy)ethane’s action are largely dependent on its interaction with α-oxides . By cleaving these compounds, it can potentially alter the course of various biochemical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-(trimethylsiloxy)ethane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s ability to interact with its targets and exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Silane, (2-iodoethoxy)trimethyl- typically involves the reaction of trimethylsilyl iodide with ethylene oxide. The reaction proceeds as follows:
Reaction of Trimethylsilyl Iodide with Ethylene Oxide:
Industrial Production Methods: Industrial production of Silane, (2-iodoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reaction Setup: Utilizing industrial reactors to ensure consistent reaction conditions.
Purification: The crude product is purified using distillation or chromatography to obtain high-purity Silane, (2-iodoethoxy)trimethyl-.
Chemical Reactions Analysis
Types of Reactions: Silane, (2-iodoethoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Oxidation Reactions: The ethoxy group can be oxidized to form silanol or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed:
Substitution Products: Silane derivatives with different functional groups replacing the iodine atom.
Reduction Products: Silane derivatives with reduced functional groups.
Oxidation Products: Silanol or other oxygen-containing silane derivatives.
Scientific Research Applications
Chemistry: Silane, (2-iodoethoxy)trimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of other organosilicon compounds .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, Silane, (2-iodoethoxy)trimethyl- is used in the production of silicone-based materials, coatings, and adhesives. It enhances the properties of these materials, such as adhesion and durability .
Comparison with Similar Compounds
Trimethylsilane: An organosilicon compound with a similar structure but without the 2-iodoethoxy group.
Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.
Uniqueness: Silane, (2-iodoethoxy)trimethyl- is unique due to the presence of the 2-iodoethoxy group, which imparts distinct reactivity and chemical properties. This makes it more versatile in certain chemical reactions compared to its counterparts .
Properties
IUPAC Name |
2-iodoethoxy(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGMHASBPFMICW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13IOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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